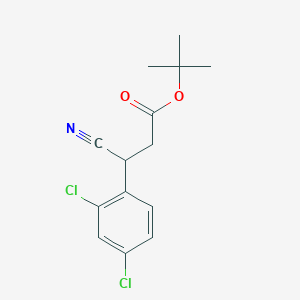

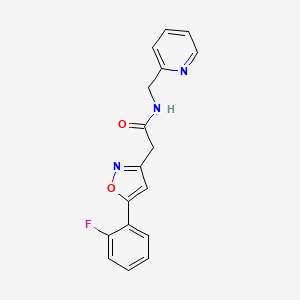

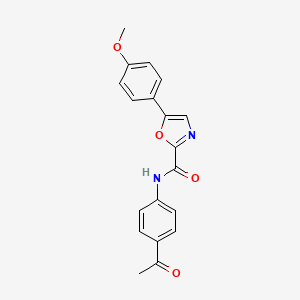

![molecular formula C13H11N5 B2907602 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 18011-27-3](/img/structure/B2907602.png)

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

Overview

Description

The compound “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole and pyridine . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is characterized by the presence of a 1,2,4-triazole ring and a pyridine ring . Triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .Safety and Hazards

Future Directions

The future directions for “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target proteins such asserine/threonine-protein kinase B-raf and alpha-synuclein (α-syn) . These proteins play crucial roles in cell signaling and regulation of neuronal function, respectively.

Mode of Action

It has been suggested that similar compounds can inhibit the aggregation of α-syn, a protein implicated in neurodegenerative disorders . This inhibition could potentially prevent the formation of harmful protein aggregates, thereby mitigating neurotoxicity and neurodegeneration .

Biochemical Pathways

Based on its potential interaction with α-syn, it may influence pathways related toprotein folding and aggregation . Disruptions in these pathways can lead to the formation of harmful protein aggregates, contributing to neurodegenerative disorders .

Pharmacokinetics

It has been suggested that similar compounds have high gi absorption and are bbb permeant . These properties could potentially enhance the compound’s bioavailability and its ability to reach targets in the central nervous system.

Result of Action

It has been suggested that similar compounds can prevent the formation of harmful protein aggregates, potentially mitigating neurotoxicity and neurodegeneration .

properties

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULWMFJNQEXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

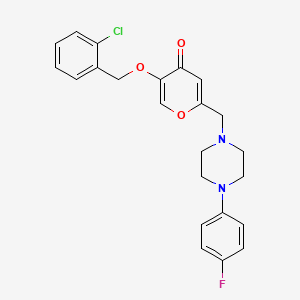

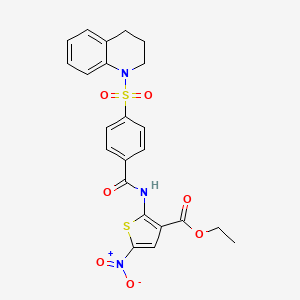

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2907519.png)

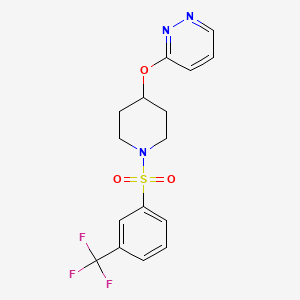

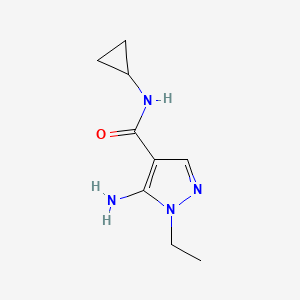

![3-(3-chlorobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2907524.png)

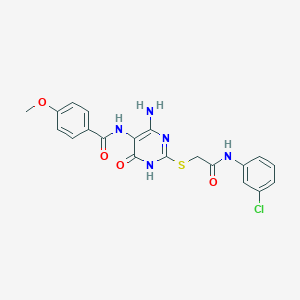

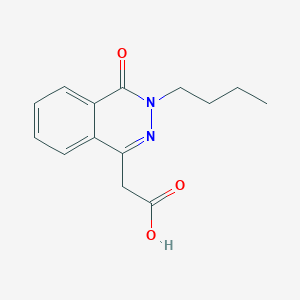

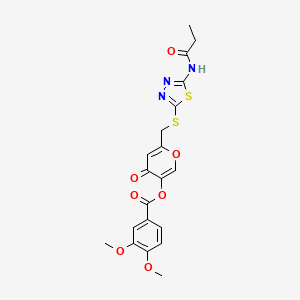

![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2907532.png)

![N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2907535.png)